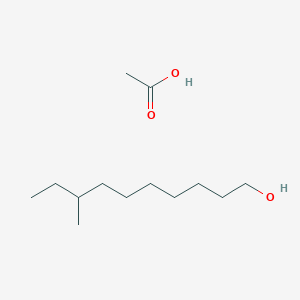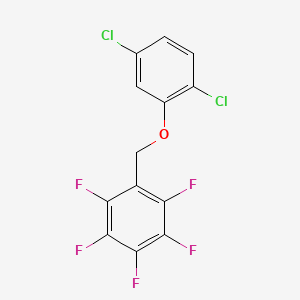![molecular formula C10H19N B14424414 1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine CAS No. 87401-55-6](/img/structure/B14424414.png)
1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a cyclopentane ring. The presence of two methyl groups at the 1 and 5 positions of the octahydro-1H-cyclopenta[b]pyridine structure adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine can be achieved through various synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This reaction typically requires the presence of a base such as triethylamine (Et3N) and proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.
Biology: It serves as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: The compound’s derivatives have shown potential as therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine: A similar compound with a hydrogen atom instead of a methyl group at the 1 position.
1,7-Dimethyloctahydro-1H-cyclopenta[b]pyridine: Another derivative with methyl groups at the 1 and 7 positions.
Uniqueness
1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall properties.
Propiedades
Número CAS |
87401-55-6 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
1,5-dimethyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine |
InChI |
InChI=1S/C10H19N/c1-8-5-6-10-9(8)4-3-7-11(10)2/h8-10H,3-7H2,1-2H3 |
Clave InChI |
VEZGGOFJWGKTHR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C1CCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


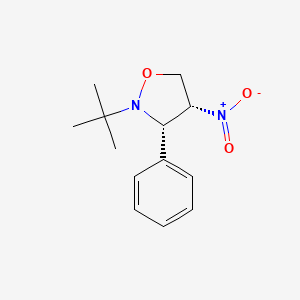

![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)
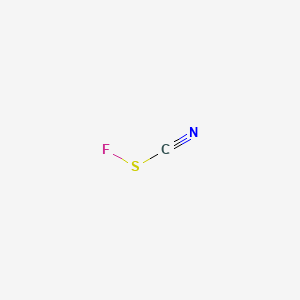
![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)
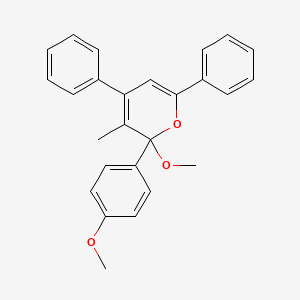
![3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14424362.png)
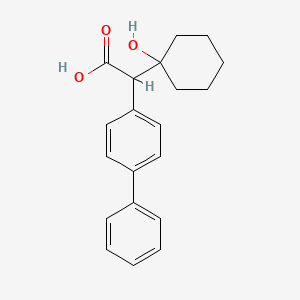
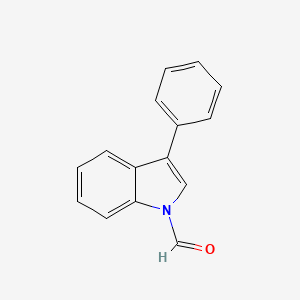
![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)
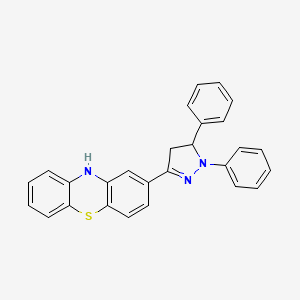
![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)
